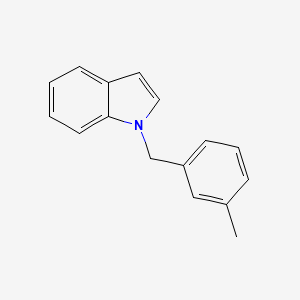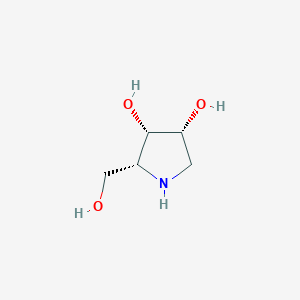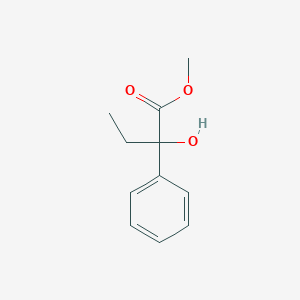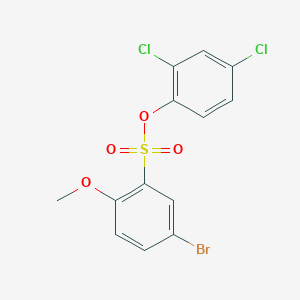![molecular formula C22H21BrN4 B12122946 N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122946.png)
N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the bromophenyl, methyl, phenyl, and propyl groups, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Pyrimidine Ring Construction: The pyrazole intermediate is then reacted with a suitable aldehyde and an amine to construct the pyrimidine ring.
Functional Group Introduction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield a carboxylic acid, while nucleophilic substitution of the bromophenyl group can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays due to its potential interactions with biological targets. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer, due to its ability to interact with specific molecular targets involved in disease pathways.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- N-(4-methylphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions that other similar compounds may not undergo. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C22H21BrN4 |
|---|---|
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21BrN4/c1-3-7-19-14-20(24-18-12-10-17(23)11-13-18)27-22(25-19)21(15(2)26-27)16-8-5-4-6-9-16/h4-6,8-14,24H,3,7H2,1-2H3 |
Clé InChI |
KSNHIHSIGVSEQX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Br)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5H-Indeno[1,2-d]pyrimidine-2,4-diamine](/img/structure/B12122876.png)
![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12122879.png)
![2-(4-chlorophenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide](/img/structure/B12122890.png)
![(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122905.png)
![4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122909.png)



![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine](/img/structure/B12122932.png)


